



Application Notes and Protocols for In Vitro Cellular Assays Using CDDD11-8

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Compound of Interest		
Compound Name:	CDDD11-8	
Cat. No.:	B12379986	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDDD11-8 is a potent, selective, and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD). [1][2][3] By targeting these two key kinases, **CDDD11-8** offers a promising therapeutic strategy for cancers addicted to transcriptional regulation and those driven by FLT3 mutations, such as Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC).[2][4][5] These application notes provide detailed protocols for utilizing CDDD11-8 in a variety of in vitro cell culture assays to assess its biological activity and mechanism of action.

Mechanism of Action:

CDDD11-8's primary mechanism of action involves the inhibition of CDK9 and FLT3-ITD.[2][4]

- CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation.[4][6] Inhibition of CDK9 by CDDD11-8 leads to reduced RNAPII phosphorylation, causing a stall in transcription, particularly of genes with short half-lives, including the anti-apoptotic protein MCL-1 and the oncogene c-MYC.[4][6][7]
- FLT3-ITD Inhibition: The FLT3-ITD mutation results in constitutive activation of the FLT3 receptor tyrosine kinase, driving aberrant downstream signaling through pathways such as



PI3K-AKT-mTOR and RAS-RAF-ERK, which promotes cell proliferation and survival.[2][8] **CDDD11-8** directly inhibits the kinase activity of FLT3-ITD, leading to the suppression of these pro-survival signaling cascades.[2][8]

The dual inhibition of CDK9 and FLT3-ITD provides a synergistic anti-cancer effect, leading to cell cycle arrest, induction of apoptosis, and potent anti-proliferative activity in sensitive cancer cell lines.[2][9]

Data Presentation

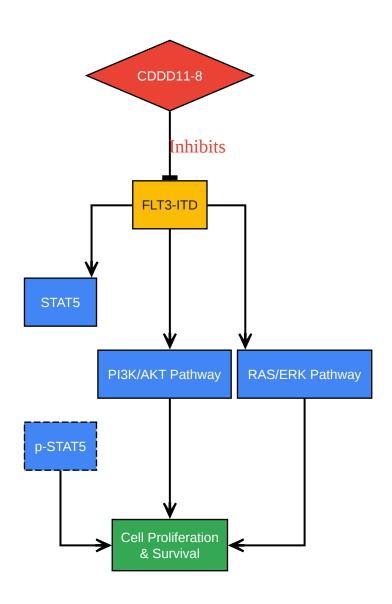
Quantitative In Vitro Activity of CDDD11-8

Parameter	Value	Target(s)	Cell Line(s)	Cancer Type	Reference(s
Ki	8 nM	CDK9	-	-	[1][2][3]
13 nM	FLT3-ITD	-	-	[1][2][3]	
IC50 (Proliferation)	281 - 734 nM	CDK9	Various TNBC cell lines	Triple- Negative Breast Cancer	[1][4][5]
272 - 771 nM	CDK9	Patient- derived organoids	Triple- Negative Breast Cancer	[5][10]	
< 0.10 μM	CDK9/FLT3- ITD	MV4-11, MOLM-13	Acute Myeloid Leukemia	[11]	
0.34 μΜ	FLT3-ITD	PL21	Acute Myeloid Leukemia	[11]	
0.46 μΜ	MLL fusion	THP-1	Acute Myeloid Leukemia	[11]	

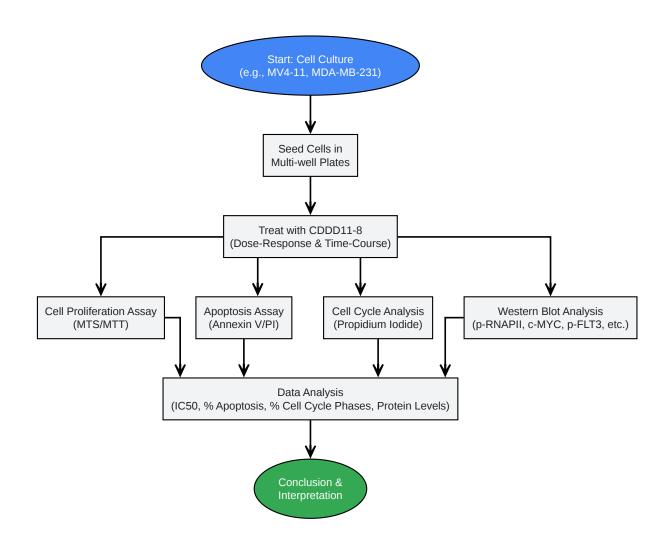


Signaling Pathway Diagrams









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